An In-depth Technical Guide to (2-Cyano-ethylamino)-acetic acid methyl ester hydrochloride
An In-depth Technical Guide to (2-Cyano-ethylamino)-acetic acid methyl ester hydrochloride
Foreword
In the landscape of modern organic synthesis and medicinal chemistry, the utility of a molecule is often defined by its functional group versatility and its potential as a scaffold for more complex structures. (2-Cyano-ethylamino)-acetic acid methyl ester hydrochloride is one such molecule. While not a household name, this bifunctional compound serves as a valuable intermediate, embodying the reactive potential of a nitrile, a secondary amine, and an ester, all within a compact framework. This guide is designed for researchers, chemists, and drug development professionals, offering a comprehensive exploration of its chemical identity, synthesis, characterization, and potential applications. We will delve into the causality behind experimental choices and provide a framework for its practical use in the laboratory.
Molecular Profile and Physicochemical Properties
(2-Cyano-ethylamino)-acetic acid methyl ester hydrochloride is a salt of a modified amino acid ester. The presence of the cyanoethyl group attached to the nitrogen atom introduces a key functional handle for a variety of chemical transformations, distinguishing it from simpler amino acid esters.
Chemical Structure
The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is often advantageous for storage and for reactions conducted in protic media.
Caption: Chemical structure of (2-Cyano-ethylamino)-acetic acid methyl ester hydrochloride.
Physicochemical Data
The properties of this molecule make it a crystalline solid that is typically soluble in water and polar organic solvents like methanol and DMSO.
| Property | Value | Source |
| CAS Number | 1086228-63-8 | |
| Molecular Formula | C₆H₁₁ClN₂O₂ | |
| Molecular Weight | 178.62 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Typical |
| Solubility | Soluble in water, methanol | [1] |
Synthesis and Mechanistic Considerations
Amino acid methyl ester hydrochlorides are common intermediates in organic synthesis, particularly in peptide chemistry and drug discovery.[2] Their preparation is well-established, typically involving the esterification of the corresponding amino acid in methanol, with an acid catalyst that also serves to form the hydrochloride salt. The most common and efficient reagents for this transformation are thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl).[2][3]
Synthetic Workflow Overview
The synthesis of (2-Cyano-ethylamino)-acetic acid methyl ester hydrochloride would logically proceed from its parent amino acid, (2-Cyano-ethylamino)-acetic acid. The reaction involves the in-situ generation of HCl from the reaction of thionyl chloride or TMSCl with methanol, which catalyzes the esterification and protonates the amine, yielding the final hydrochloride salt.
Caption: General workflow for the synthesis of the target compound.
Detailed Experimental Protocol (Exemplary)
This protocol is based on well-established methods for amino acid esterification.[3][4]
Objective: To synthesize (2-Cyano-ethylamino)-acetic acid methyl ester hydrochloride from (2-Cyano-ethylamino)-acetic acid.
Materials:
-
(2-Cyano-ethylamino)-acetic acid
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Diethyl ether
-
Round-bottom flask with magnetic stirrer
-
Drying tube (CaCl₂)
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube, suspend (2-Cyano-ethylamino)-acetic acid (1 equivalent) in anhydrous methanol (approx. 10 mL per gram of amino acid).
-
Rationale: Anhydrous conditions are critical. Thionyl chloride reacts violently with water, and its presence would reduce the yield by consuming the reagent and hindering the esterification equilibrium.
-
-
Reagent Addition: Cool the suspension to 0°C in an ice bath. Add thionyl chloride (1.2 equivalents) dropwise via syringe over 15-20 minutes.
-
Rationale: The reaction between thionyl chloride and methanol is highly exothermic and produces HCl and SO₂ gas. Slow, cooled addition is a crucial safety measure to control the reaction rate and temperature. The excess thionyl chloride ensures complete conversion.
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. The suspension should gradually become a clear solution as the starting material is converted to its more soluble hydrochloride salt.
-
Rationale: The reaction is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.
-
-
Isolation: Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove excess methanol and HCl. This will typically yield a crude solid or viscous oil.
-
Purification: Add cold diethyl ether to the crude product and triturate (stir/grind the solid with the solvent) to induce crystallization and wash away any non-polar impurities. Filter the resulting white crystalline solid and wash it with another portion of cold diethyl ether.
-
Rationale: The hydrochloride salt is insoluble in diethyl ether, while organic byproducts are often soluble. This allows for effective purification.
-
-
Drying: Dry the purified product under vacuum to obtain (2-Cyano-ethylamino)-acetic acid methyl ester hydrochloride.
Spectroscopic Characterization
Structural verification is paramount. The following section outlines the expected spectroscopic data based on the analysis of its functional groups and data from analogous structures like methyl cyanoacetate.[5][6][7]
| Technique | Functional Group | Expected Signal / Absorption Band |
| ¹H NMR | O-CH₃ (ester) | Singlet, ~3.7 ppm, 3H |
| N-CH₂ -COO | Singlet, ~4.0 ppm, 2H | |
| N-CH₂ -CH₂CN | Triplet, ~3.1 ppm, 2H | |
| N-CH₂-CH₂ CN | Triplet, ~2.8 ppm, 2H | |
| NH₂ ⁺ | Broad singlet, chemical shift variable (e.g., ~9-10 ppm), 2H, D₂O exchangeable | |
| ¹³C NMR | C ≡N (nitrile) | ~117 ppm |
| C =O (ester) | ~168 ppm | |
| O-C H₃ (ester) | ~53 ppm | |
| N-C H₂-COO | ~48 ppm | |
| N-C H₂-CH₂CN | ~45 ppm | |
| N-CH₂-C H₂CN | ~15 ppm | |
| IR (KBr) | C≡N stretch | Strong, sharp absorption band at ~2250 cm⁻¹ |
| C=O stretch (ester) | Strong, sharp absorption band at ~1740 cm⁻¹ | |
| N-H stretch (R₂NH₂⁺) | Broad, strong absorption band from 3000-2500 cm⁻¹ | |
| C-O stretch (ester) | Strong absorption band at ~1200 cm⁻¹ |
Applications in Synthetic Chemistry
The true value of (2-Cyano-ethylamino)-acetic acid methyl ester hydrochloride lies in its role as a versatile synthetic intermediate. Its distinct functional groups can be selectively targeted for further elaboration. This compound is a valuable building block for synthesizing heterocyclic compounds, which form the core of many pharmaceutical agents.[8]
Caption: Potential synthetic transformations based on the compound's functional groups.
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Nitrile Group: The cyano group is a linchpin for transformations. It can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or used in cycloaddition reactions to form nitrogen-containing heterocycles like tetrazoles.
-
Ester Group: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides (a key reaction in peptide synthesis). It can also be reduced to a primary alcohol.
-
Secondary Amine: The amine can be further alkylated or acylated, allowing for the introduction of diverse substituents to modulate the molecule's steric and electronic properties. This is particularly relevant in drug development for structure-activity relationship (SAR) studies.
Safety, Handling, and Storage
As a laboratory chemical, proper handling is essential. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, guidelines can be inferred from related chemicals like amino acid ester hydrochlorides and cyanoacetates.[1][9][10]
-
Hazard Identification: Causes serious eye irritation.[1] May be harmful if swallowed and may cause respiratory irritation.[10]
-
Personal Protective Equipment (PPE):
-
Handling: Wash hands thoroughly after handling.[1] Avoid contact with skin, eyes, and clothing.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] As a hydrochloride salt, it is hygroscopic and should be protected from moisture.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]
Conclusion
(2-Cyano-ethylamino)-acetic acid methyl ester hydrochloride represents a potent tool for the synthetic chemist. Its straightforward synthesis, combined with the orthogonal reactivity of its three primary functional groups, makes it an attractive starting point for the construction of complex molecules, particularly within pharmaceutical and materials science research. This guide provides the foundational knowledge required to synthesize, characterize, and strategically employ this versatile chemical intermediate.
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